molecular formula C8H5NO2 B140926 8H-pyrano[3,4-b]pyridin-8-one CAS No. 134407-96-8

8H-pyrano[3,4-b]pyridin-8-one

Cat. No. B140926
CAS RN: 134407-96-8
M. Wt: 147.13 g/mol
InChI Key: AXBWDXPPABRKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8H-pyrano[3,4-b]pyridin-8-one is a chemical compound with the IUPAC name 5H-pyrano[4,3-b]pyridin-8(7H)-one . It has a molecular weight of 149.15 .


Synthesis Analysis

The synthesis of pyrano[3,4-b]pyridin-8-one derivatives has been reported in various studies. For instance, one study reported a one-pot three-component reaction of this compound with aromatic aldehydes and malononitrile using triethylamine as the catalyst in ethanol under refluxing conditions .


Molecular Structure Analysis

The InChI code for 8H-pyrano[3,4-b]pyridin-8-one is 1S/C8H7NO2/c10-7-5-11-4-6-2-1-3-9-8(6)7/h1-3H,4-5H2 .


Chemical Reactions Analysis

8H-pyrano[3,4-b]pyridin-8-one can participate in various chemical reactions. For example, it can react with aromatic aldehydes and malononitrile in the presence of triethylamine to produce highly functionalized 2-amino-4-aryl-7,8-dihydro-5-methyl-4H-pyrano[2,3-b]pyridin-7-one-3,6-dicarbonitrile derivatives .

Scientific Research Applications

I have conducted multiple searches to gather information on the scientific research applications of “8H-pyrano[3,4-b]pyridin-8-one”. However, it appears that there is limited information available online regarding the direct applications of this compound in scientific research fields. The search results mostly provide chemical properties and supplier information .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H315, H319, and H335 .

Future Directions

Pyridine-based molecules, such as 8H-pyrano[3,4-b]pyridin-8-one, are expected to have a larger share of novel drug candidates in the future due to their ease of parallelization and testing potential .

properties

IUPAC Name

pyrano[3,4-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-7-6(3-5-11-8)2-1-4-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBWDXPPABRKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568955
Record name 8H-Pyrano[3,4-b]pyridin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8H-pyrano[3,4-b]pyridin-8-one

CAS RN

134407-96-8
Record name 8H-Pyrano[3,4-b]pyridin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8H-pyrano[3,4-b]pyridin-8-one
Reactant of Route 2
Reactant of Route 2
8H-pyrano[3,4-b]pyridin-8-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
8H-pyrano[3,4-b]pyridin-8-one
Reactant of Route 4
8H-pyrano[3,4-b]pyridin-8-one
Reactant of Route 5
8H-pyrano[3,4-b]pyridin-8-one
Reactant of Route 6
8H-pyrano[3,4-b]pyridin-8-one

Q & A

Q1: What is the significance of the synthetic method described in the research for 8H-pyrano[3,4-b]pyridin-8-one derivatives?

A1: The research by [] presents a novel and versatile synthetic route for 6-(2-R-thiazol-4-yl)-8H-pyrano[3,4-b]pyridin-8-ones. This method utilizes readily available 3-formylpicolinic acid as a starting material and employs two successive heterocyclizations to construct the desired pyrano[3,4-b]pyridine scaffold []. This approach is significant because it allows for the incorporation of various substituents (denoted as "R" in the study) on the thiazole ring, enabling the exploration of structure-activity relationships for potential biological applications. Furthermore, the synthesized 8H-pyrano[3,4-b]pyridin-8-ones serve as key intermediates for further modifications. The researchers successfully converted the pyrone fragment into a pyridone ring and subsequently introduced diverse amine substituents at the 8-position. This flexibility in derivatization is crucial for developing novel compounds with tailored biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.